molecular formula C8H10N2O B8438205 2-(1-methyl-1H-imidazol-4-yl)but-3-yn-2-ol

2-(1-methyl-1H-imidazol-4-yl)but-3-yn-2-ol

Cat. No.: B8438205
M. Wt: 150.18 g/mol
InChI Key: HZELCWMPEZQSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-imidazol-4-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)but-3-yn-2-ol

InChI

InChI=1S/C8H10N2O/c1-4-8(2,11)7-5-10(3)6-9-7/h1,5-6,11H,2-3H3

InChI Key

HZELCWMPEZQSBN-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=CN(C=N1)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 15-mL Schlenk tube, was placed a suspension of potassium fluoride dihydrate (940 mg, 10.00 mmol, 2.50 equiv) and 2-(1-methyl-1H-imidazol-4-yl)-4-(trimethylsilyl)but-3-yn-2-ol (888 mg, 3.99 mmol, 1.00 equiv) in methanol (10 mL). The resulting solution was stirred for 2 h at 50° C. Then most of solvent was concentrated under vacuum and the resulting mixture was diluted with 30 mL of ethyl acetate. The resulting mixture was washed with 2×10 mL of water and 1×10 mL of brine. The mixture was dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. This resulted in 255 mg (43%) of 2-(1-methyl-1H-imidazol-4-yl)but-3-yn-2-ol as a gray solid.
Quantity
940 mg
Type
reactant
Reaction Step One
Name
2-(1-methyl-1H-imidazol-4-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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